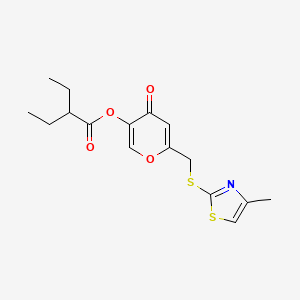
(3,4-Dimethylphenyl)(4-((3,4-dimethylphenyl)sulfonyl)quinolin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C28H27NO4S . It has an average mass of 473.583 Da and a monoisotopic mass of 473.166077 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 82 Å2 .Applications De Recherche Scientifique
- Derivatives containing the tetrahydroquinoline (THQ) moiety, like this compound, exhibit potent anticancer activity . Researchers have studied its effects on cancer cell lines, aiming to develop novel therapeutic agents.
- The compound’s antibacterial potential has been investigated. It may serve as a lead compound for developing new antibacterial drugs .
- Studies suggest that derivatives with similar structures possess antifungal properties. Researchers explore their efficacy against fungal pathogens .
- Compounds related to this structure have shown anti-inflammatory effects. Investigating their mechanisms and potential clinical applications is an active area of research .
- Some derivatives exhibit immunomodulatory properties. Researchers study their impact on immune responses and potential therapeutic applications .
- Specifically, N-(tetrahydroquinolin-1-yl) amide compounds (similar to this one) can act as NF-κB inhibitors. These molecules are relevant in anticancer drug development .
Anticancer Properties
Antibacterial Activity
Antifungal Effects
Anti-Inflammatory Activity
Immunomodulation
NF-κB Inhibition for Cancer Research
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-16-9-11-20(13-18(16)3)25(28)23-15-27-24-8-6-5-7-22(24)26(23)31(29,30)21-12-10-17(2)19(4)14-21/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIDUMUENSSLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(4-((3,4-dimethylphenyl)sulfonyl)quinolin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)

![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)


![3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B2769288.png)



![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2769293.png)
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)